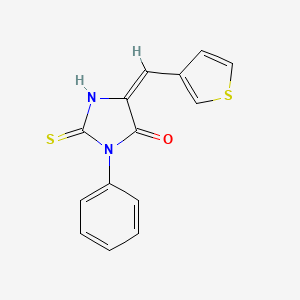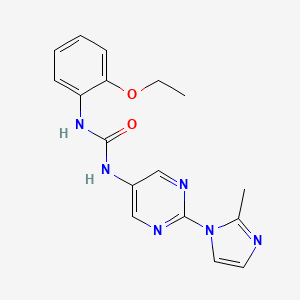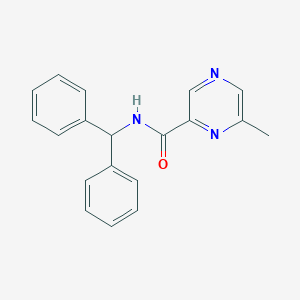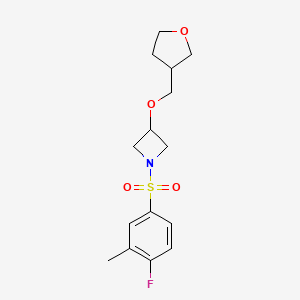
(5E)-2-mercapto-3-phenyl-5-(3-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-2-mercapto-3-phenyl-5-(3-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one, also known as 5E, is an organic compound belonging to the imidazol-4-one family. It is a heterocyclic compound containing a five-member ring of two nitrogen atoms, two carbon atoms, and one sulfur atom. It is a highly reactive compound and is used in many scientific research applications. 5E is also used in the synthesis of other compounds and has been studied extensively for its potential applications in biochemistry and physiology.
Scientific Research Applications
Synthesis and Molecular Structure
- A study reported the synthesis of 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, an analog of the compound . The crystal structure was determined by X-ray diffraction, revealing specific molecular interactions and geometry (Sharma et al., 2017).
Antitumor Activity
- Research on analogs of the compound found significant cytotoxicity against human lung carcinoma cells, indicating potential for antitumor applications. One particular derivative exhibited notable efficacy, suggesting a direction for further research in cancer treatment (Barskaia et al., 2015).
Anti-Inflammatory Activity
- Derivatives of the compound have been synthesized and evaluated for anti-inflammatory activity. Certain derivatives showed promising results, comparable to known anti-inflammatory drugs. This suggests potential therapeutic applications in managing inflammation (Tariq et al., 2018).
Drug Design and Enzyme Inhibition
- The compound and its derivatives have been studied as competitive inhibitors of enzymes like dopamine beta-hydroxylase. This is significant for drug design, particularly in targeting specific biochemical pathways in disease treatment (McCarthy et al., 1990).
Synthesis Methods and Chemical Properties
- Studies have focused on the synthesis methods and the chemical properties of related compounds. These findings are crucial for understanding how to produce and manipulate these compounds for various scientific applications (El-Sherief et al., 2011).
Electrochemical Properties
- The electrochemical properties of derivatives of this compound have been explored, particularly in relation to their complexes with metals like cobalt. Such studies are important for applications in materials science and electrochemistry (Beloglazkina et al., 2007).
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the biological target it interacts with.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
The metabolism of the compound can affect its activity and duration of action, while excretion determines the rate at which the compound is removed from the body .
Result of Action
Given the range of biological activities exhibited by thiophene derivatives, it can be inferred that the compound could potentially induce a variety of molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of the compound. Additionally, the physiological environment within the body, including factors such as enzymatic activity and the presence of transport proteins, can also influence the action and efficacy of the compound .
properties
IUPAC Name |
(5E)-3-phenyl-2-sulfanylidene-5-(thiophen-3-ylmethylidene)imidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS2/c17-13-12(8-10-6-7-19-9-10)15-14(18)16(13)11-4-2-1-3-5-11/h1-9H,(H,15,18)/b12-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBQEWWUCWERSR-XYOKQWHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CSC=C3)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CSC=C3)/NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24785383 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2409523.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2409524.png)
![Ethyl 3-(4-methylphenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2409525.png)

![N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2409530.png)


![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2409534.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2409536.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2409538.png)
![(E)-2-(4-Methylphenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]ethenesulfonamide](/img/structure/B2409539.png)
![Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2409542.png)
